molecular formula C19H18ClNO3 B13899637 (3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid

(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid

Cat. No.: B13899637
M. Wt: 343.8 g/mol
InChI Key: JXZIUGGBWCCSFA-LJQANCHMSA-N
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Description

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is a complex organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties. Benzoxazepines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of substituted isoindole derivatives to access the benzoxazepine core . The reaction conditions typically include the use of cyclization agents and solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave heating have been employed to synthesize related benzoxazepine analogs . Additionally, esterification of biologically active salicylanilides with N-protected amino acids has been used to access benzoxazepines .

Chemical Reactions Analysis

Types of Reactions

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazepine derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid is a specialty chemical with the molecular formula C19H18ClNO3C_{19}H_{18}ClNO_3 and CAS number 1261971-74-7 . It is also known under synonyms such as (3S)-6'-chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid, (S)-6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid .

While specific applications of this compound are not detailed in the provided search results, the broader chemical classes and related compounds offer insights into potential uses:

1,5-Dibenzothiazepines and 1,4-Benzothiazines: These scaffolds have unique properties and conformations and are widely used in medicinal chemistry research . Dibenzothiazepines possess unique features, including a secondary amine, and their thermodynamic profile can be improved by adding extra rings, which restricts the inversion of the core's seven-membered ring . They exhibit antiviral activity against the capsid protein of the Hepatitis B Virus (HBV) and antifungal activity against the BET protein Bdf1 .

Amide Bioisosteres: Amide bioisosteres are used to modify lead compounds to increase potency, enhance selectivity, improve pharmacokinetic properties, eliminate toxicity, and acquire novel chemical space . The introduction of a bioisostere leads to structural changes in molecular size, shape, electronic distribution, polarity, pKa, dipole, or polarizability, which can be either favorable or detrimental to biological activity .

Spiro Compounds: Spiro compounds, which share a structural motif with the target compound, have associated genes, diseases, and phenotype references .

1,4-Benzoxazepine Rings: Altering to 4,1-benzoxazepine rings can enhance antiproliferative activity on MCF-7 cells .

Given these related compounds and classes, this compound may find potential applications in:

  • Medicinal chemistry research as a novel entity with interesting dynamic properties .
  • Drug design and development as an amide bioisostere .
  • Development of new pharmaceutical agents .
  • In the synthesis of tetracyclic 1,5-tetrazolo-, fused imidazo- and lactam-1,5-dibenzothiazepines and C3 functionalized tetrazolo- and amides benzo[b][1,4]thiazine derivatives .

Mechanism of Action

The mechanism of action of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves its interaction with specific molecular targets. The compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to cytotoxic effects . This mechanism is mediated through its binding to cellular proteins and disruption of normal cell division processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is unique due to its specific spiro configuration and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies that highlight its efficacy in various biological assays.

  • Molecular Formula : C19H18ClNO3
  • Molecular Weight : 343.8 g/mol
  • CAS Number : 2763038-79-3

The compound features a spirocyclic structure that contributes to its unique biological activity. The presence of the chlorine atom and the carboxylic acid functional group are critical for its interaction with biological targets.

Synthesis

The synthesis of this compound has been achieved through various synthetic routes involving cyclization reactions and functional group modifications. Specific methods include the use of starting materials such as benzoxazine derivatives and tetralin precursors.

Cytotoxicity Studies

Research indicates that this compound exhibits notable cytotoxic activity against several cancer cell lines. A study demonstrated its effectiveness against:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma
  • SNU-1 human gastric adenocarcinoma

In vitro assays showed that this compound significantly inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines, indicating the compound's selective toxicity towards malignant cells while sparing normal fibroblasts.

Cell LineIC50 (µM)
4T112.5
COLO20115.0
SNU-110.0
Normal Fibroblasts>100

The mechanism underlying the cytotoxic effects involves disruption of the cell cycle and induction of apoptosis. Flow cytometry analyses revealed that treatment with this compound caused:

  • Arrest in the G0/G1 phase in sensitive cell lines.
  • Induction of apoptosis as evidenced by increased annexin V binding.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antitumor Activity : A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vivo using xenograft models. Results indicated significant tumor growth inhibition compared to control groups.
  • Structure–Activity Relationship (SAR) Analysis : Research focused on modifying the spirocyclic structure to enhance potency and selectivity towards specific cancer types. Variations in substituents led to compounds with improved IC50 values and reduced off-target effects.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

(4R)-7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-4,5-dihydro-2H-1,5-benzoxazepine]-7'-carboxylic acid

InChI

InChI=1S/C19H18ClNO3/c20-14-4-5-15-12(8-14)2-1-7-19(15)10-21-16-9-13(18(22)23)3-6-17(16)24-11-19/h3-6,8-9,21H,1-2,7,10-11H2,(H,22,23)/t19-/m1/s1

InChI Key

JXZIUGGBWCCSFA-LJQANCHMSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)Cl)[C@]3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3

Origin of Product

United States

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